![molecular formula C24H24N4O3S2 B2926623 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-17-1](/img/structure/B2926623.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Pyrazolopyridines : Compounds similar to the one have been synthesized through the reaction of amino pyrazoles with cyanochalcones. Studies have shown that these compounds prefer a 2H-tautomeric structure in solution and form different crystal structures, including hydrogen-bonded trimers and two-dimensional sheets (Quiroga et al., 1999).
Characterization of Pyrazolopyrimidines : Novel series of pyrazolopyrimidines have been synthesized and characterized using NMR and mass spectrometry. These compounds have been evaluated for their biological activities, highlighting the importance of structural analysis in understanding their function (Rahmouni et al., 2016).
Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for synthesizing pyrazolopyridines, demonstrating its efficiency in producing compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Potential Biological Activities
Anticancer and Anti-Inflammatory Properties : Some pyrazolopyrimidines have shown significant cytotoxic activity against cancer cell lines and also exhibit anti-inflammatory properties. This indicates their potential in developing new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity : Pyrazolopyridines synthesized using microwave irradiation have been tested for their antimicrobial activities against various bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (El‐Borai et al., 2013).
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus modulating the transmission of signals within the nervous system .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the release of various neurotransmitters and thus impact a range of neurological processes .
Result of Action
The activation of GIRK channels and the subsequent modulation of neuronal signaling can have various effects at the molecular and cellular levels. These effects can include changes in neurotransmitter release, alterations in neuronal firing patterns, and potentially impacts on higher-level processes such as cognition and behavior .
将来の方向性
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(1-phenylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-15(17-7-4-3-5-8-17)25-24(29)19-13-20(21-9-6-11-32-21)26-23-22(19)16(2)27-28(23)18-10-12-33(30,31)14-18/h3-9,11,13,15,18H,10,12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXXUQFMQJTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)
![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2926542.png)
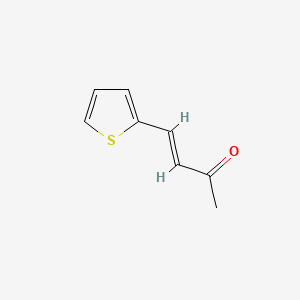

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)
![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
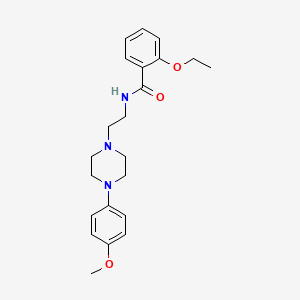
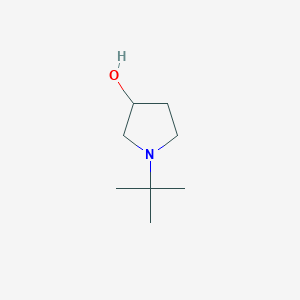
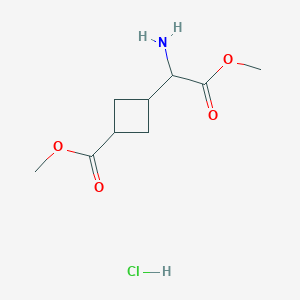
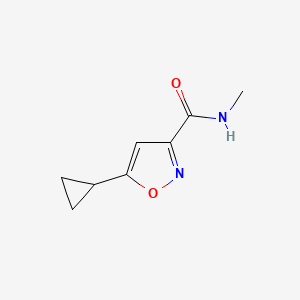
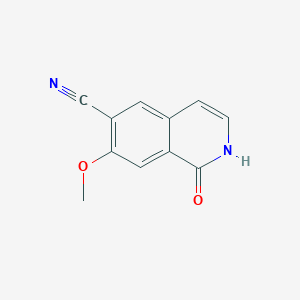
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)